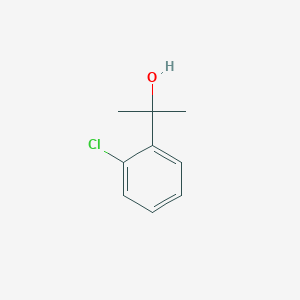

2-(2-Chlorophenyl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-Chlorophenyl)propan-2-ol” is a chemical compound with the molecular formula C9H11ClO . It is also known by other names such as “this compound”, “2-(2-Chlorphenyl)-2-propanol”, and "2-Chlor-α-hydroxy-cumol" .

Synthesis Analysis

The synthesis of similar compounds has been described in patents . For instance, a process for the preparation of 1-chloro-2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)propan-2-ol and 2-(1-chlorocyclopropyl)-2-[(2-chlorophenyl)methyl]oxirane has been disclosed . The reaction involves 2-chlorobenzyl bromide with magnesium flakes in diethyl ether to get bromo-[(2-chlorophenyl)methyl]magnesium which further reacts with 1-chloro-1 .

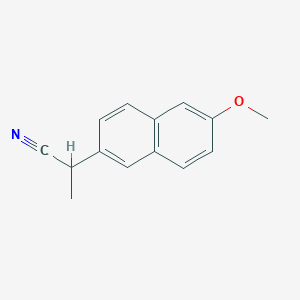

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . The exact mass of the molecule is 170.05000 .

科学的研究の応用

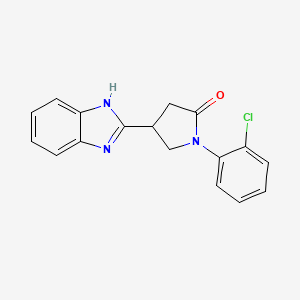

Synthesis and Biological Properties

Research has explored the synthesis and biological properties of compounds related to 2-(2-Chlorophenyl)propan-2-ol. For instance, the synthesis of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides was achieved through aminomethylation and reduction processes. These compounds demonstrated significant anticonvulsive and peripheral n-cholinolytic activities without exhibiting antibacterial activity (Papoyan et al., 2011).

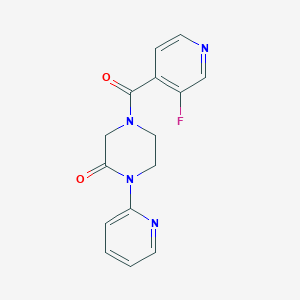

Antifungal Evaluation

A study on 1,2,3-Triazole derivatives, including a compound structurally similar to this compound, showed noteworthy antifungal activity against Candida strains. This suggests potential applications in developing antifungal agents (Lima-Neto et al., 2012).

Catalytic and Chemical Reactions

The catalytic potential of compounds like this compound has been investigated. Studies have examined the adsorption and decomposition of propan-2-ol on carbon-supported catalysts, revealing insights into the interactions and catalytic processes involved (Zawadzki et al., 2001).

Biodiesel Production

In the context of renewable energy, propan-2-ol has been used as an acyl acceptor in the lipase-mediated transformation of vegetable oils into biodiesel. This research highlights its role in biodiesel production, offering an eco-friendly alternative to traditional fuels (Modi et al., 2006).

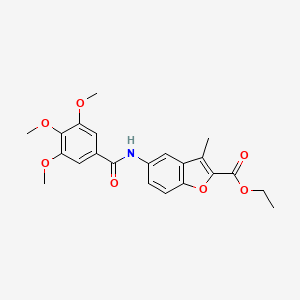

Spectroscopic and Quantum Chemical Studies

Spectroscopic and quantum chemical analysis of molecules containing the this compound moiety has been conducted. These studies provide valuable information on the structural and electronic properties of these compounds, which can be crucial for their application in various scientific fields (Viji et al., 2020).

将来の方向性

作用機序

Target of Action

Similar compounds, such as propan-2-ol, are known to exhibit unspecific mechanisms of effect, affecting the cell membrane and causing alteration of membrane fluidity and leakage .

Mode of Action

It’s likely that it shares similarities with propan-2-ol, which enters the cytoplasm and destroys the inner structure of the cell molecules and of the cytoplasm’s proteins . This process, referred to as denaturation, and the enzymes’ coagulation leads to a loss of cellular activity resulting in the cell’s death .

Biochemical Pathways

Similar compounds, such as propan-2-ol, are known to interact with various cellular structures, leading to their denaturation .

Result of Action

Similar compounds, such as propan-2-ol, are known to cause a loss of cellular activity, resulting in the cell’s death .

Action Environment

Similar compounds, such as propan-2-ol, are known to be effective in various environments, including in the presence of organic matter .

生化学分析

Biochemical Properties

It is known that the compound has a molecular weight of 170.63600

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-(2-Chlorophenyl)propan-2-ol in laboratory settings. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

特性

IUPAC Name |

2-(2-chlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALUYGFVNLQVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2707597.png)

![ethyl 2-(2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2707601.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2707608.png)

![3-Butyl-8-(2-furylmethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2707611.png)